

Biocompatibility of the HA130 Hemoperfusion Device: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The **HA130** hemoperfusion cartridge is a medical device designed for the extracorporeal removal of various toxins and inflammatory mediators from the bloodstream. Composed of neutral, macroporous styrene-divinylbenzene copolymers, its biocompatibility is a critical factor for ensuring patient safety and therapeutic efficacy. This technical guide provides a comprehensive overview of the biocompatibility of the **HA130** device, based on available in vitro studies and adherence to international standards. The information is presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The **HA130** device has undergone biocompatibility testing as required by the ISO 10993 standards.[1] The adsorbent material is a double cross-linked styrene-divinylbenzene copolymer, and the housing is made of polycarbonate.[1]

Quantitative Biocompatibility Data

The following tables summarize the available quantitative data on the biocompatibility of the **HA130** device.



Table 1: In Vitro Cytotoxicity Assessment of HA130

Sorbent Material

Test Condition	Cell Line	Parameter	HA130	Control	Result
Static Incubation (24h)	U937 Monocytes	Cell Viability (%)	96.77 ± 0.23	95.84 ± 1.42	Non-cytotoxic
Dynamic Incubation (up to 120 min)	U937 Monocytes	Necrosis/Apo ptosis	No significant increase	No significant increase	Non-cytotoxic

Data sourced from a study investigating the in vitro cytotoxic effects of various sorbent cartridges, including the **HA130**.[2]

Note: While the **HA130** device is stated to have undergone a full panel of biocompatibility tests according to ISO 10993, specific quantitative data for other key hemocompatibility endpoints, such as hemolysis and platelet activation, are not readily available in the public domain or peer-reviewed literature. The following sections detail the standard experimental protocols for these essential tests.

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are crucial for the interpretation of results and for designing further studies. The following protocols are based on international standards and published research.

In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This test evaluates the potential of the device material to cause cell death or inhibit cell growth.

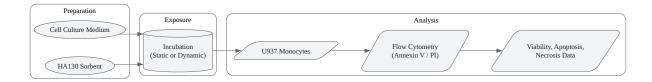
- a. Static Test Protocol:
- Cell Culture: U937 human monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine.



- Sample Preparation: A sample of the **HA130** sorbent material is incubated in the complete cell culture medium for 24 hours at 37°C.
- Cell Exposure: The U937 cells are then exposed to the medium that was in contact with the sorbent material.
- Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Analysis: Cell viability, apoptosis, and necrosis are assessed using flow cytometry with Annexin V and Propidium Iodide staining. A comparison is made with cells incubated in a medium that has not been in contact with the device material (control).

b. Dynamic Test Protocol:

- Circuit Setup: A simulated hemoperfusion circuit is established, circulating the complete cell culture medium through the HA130 cartridge.
- Flow Conditions: The medium is circulated at a set flow rate (e.g., 200 mL/min) for a clinically relevant duration (e.g., 120 minutes).
- Sample Collection: Aliquots of the circulating medium are collected at various time points (e.g., 30, 60, 90, and 120 minutes).
- Cell Exposure and Analysis: U937 cells are incubated with the collected medium samples for 24 hours, and cell viability, apoptosis, and necrosis are analyzed as described in the static test.





Click to download full resolution via product page

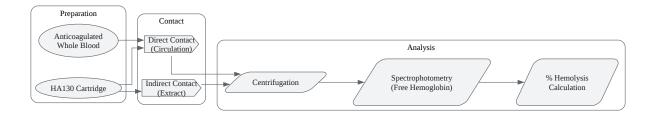
In Vitro Cytotoxicity Testing Workflow.

Hemolysis Assay (Based on ASTM F756)

This assay determines the degree of red blood cell (RBC) lysis caused by the device material.

- Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., citrate
 or heparin).
- Sample Preparation: The HA130 cartridge is primed according to the manufacturer's instructions.
- Direct Contact Method: A defined volume of diluted blood is circulated through the HA130 cartridge for a specified duration, simulating clinical use.
- Indirect Contact (Extract) Method: An extract is prepared by incubating the sorbent material in a saline solution. The extract is then mixed with a suspension of RBCs.
- Controls: Positive (known hemolytic agent) and negative (non-hemolytic material) controls are run in parallel.
- Incubation: The blood or RBC suspension is incubated at 37°C with gentle agitation.
- Analysis: After incubation, the samples are centrifuged, and the plasma/supernatant is analyzed for free hemoglobin concentration using a spectrophotometer. The percentage of hemolysis is calculated relative to the positive control.





Click to download full resolution via product page

Hemolysis Testing Workflow (Direct and Indirect Contact).

Platelet Activation Assay

This assay evaluates the potential of the device to activate platelets, a key event in thrombosis.

- Blood Collection: Fresh human whole blood is collected with an appropriate anticoagulant.
- Circuit Setup: A simulated extracorporeal circuit is set up with the **HA130** cartridge.
- Blood Circulation: The blood is circulated through the device for a predetermined time at a physiological flow rate.
- Sample Collection: Blood samples are collected from the circuit at baseline and various time points.
- Analysis: Platelet activation is assessed by measuring:
 - Platelet Count: A decrease in platelet count can indicate adhesion to the device surface.
 - Flow Cytometry: Expression of platelet activation markers such as P-selectin (CD62P) is quantified.

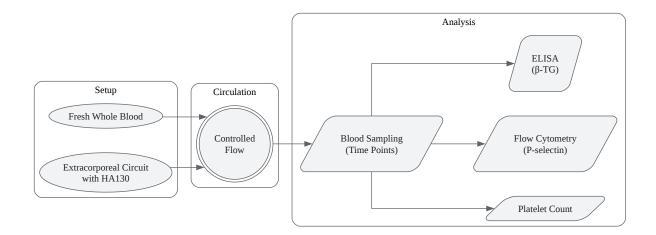




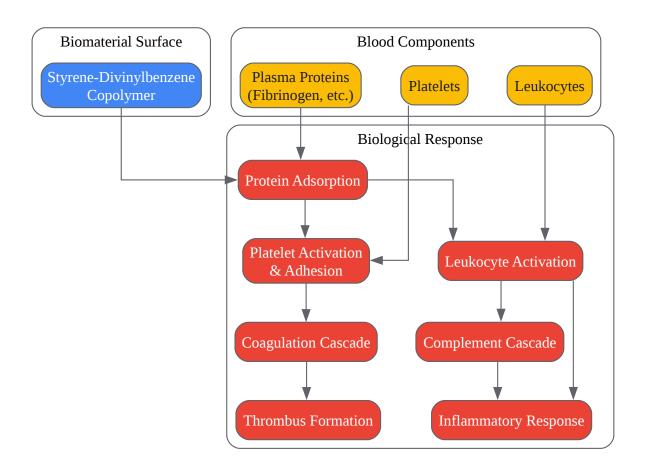


- \circ ELISA: Measurement of soluble platelet-specific proteins like β -thromboglobulin (β -TG) released from activated platelets.
- Controls: A control circuit without the **HA130** cartridge is run to account for mechanical activation.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. icuworks.com [icuworks.com]
- 2. fda.gov [fda.gov]



• To cite this document: BenchChem. [Biocompatibility of the HA130 Hemoperfusion Device: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762147#investigating-the-biocompatibility-of-the-ha130-device]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com